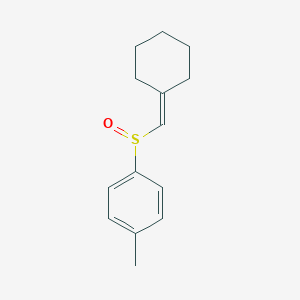![molecular formula C25H18O2Si B14585136 3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) CAS No. 61100-99-0](/img/structure/B14585136.png)
3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a phenyl group, with two phenylprop-2-yn-1-one moieties attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) typically involves the reaction of a silane precursor with phenylacetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the silane precursor reacts with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. The silicon atom can form strong bonds with oxygen and carbon, influencing the reactivity and stability of the compound. The phenylprop-2-yn-1-one moieties can participate in various chemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Methyl(phenyl)silanediyl]bis(1-propene-1,1-diol): Similar in structure but with hydroxyl groups instead of carbonyl groups.
3-Phenyl-2-propen-1-ol: Contains a similar phenylpropene structure but lacks the silicon atom.
Uniqueness
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
61100-99-0 |
|---|---|
Molecular Formula |
C25H18O2Si |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[methyl-(3-oxo-3-phenylprop-1-ynyl)-phenylsilyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C25H18O2Si/c1-28(23-15-9-4-10-16-23,19-17-24(26)21-11-5-2-6-12-21)20-18-25(27)22-13-7-3-8-14-22/h2-16H,1H3 |
InChI Key |
YKFYSPXPNCTDRU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#CC(=O)C1=CC=CC=C1)(C#CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)
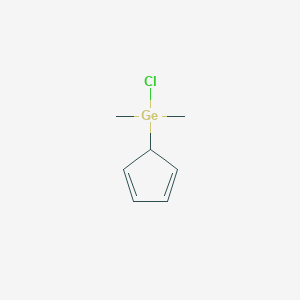
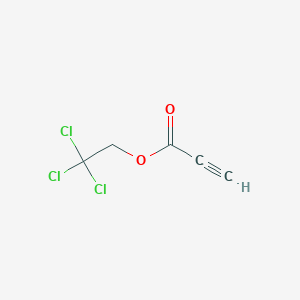
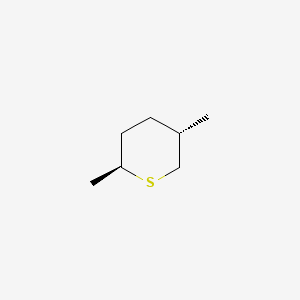
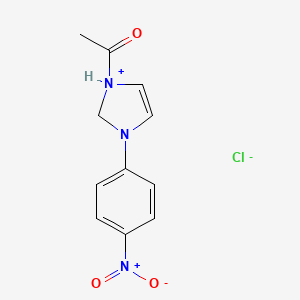
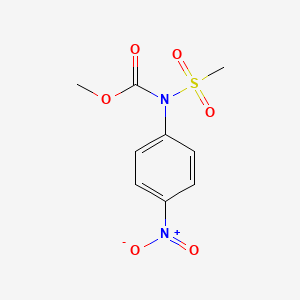
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
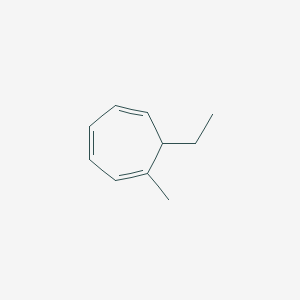
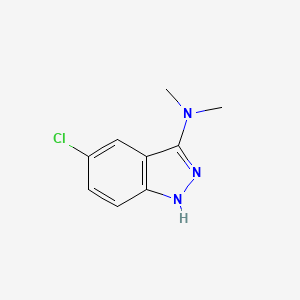
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
